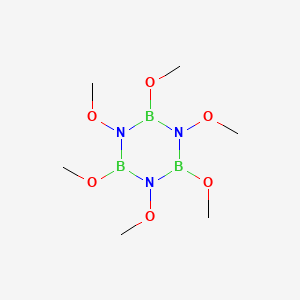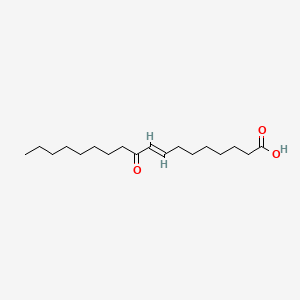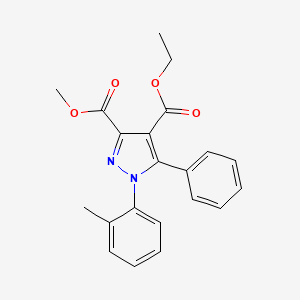
1h-pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester typically involves multiple steps. One common synthetic route includes the cyclocondensation of 1-(aryl)-1H-pyrazole-3,4-dicarboxylic acids with 3-alkyl/aryl-4-amino-5-mercapto-1,2,4-triazoles . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activities, making it useful in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring and its substituents can interact with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
類似化合物との比較
Similar compounds include other pyrazole derivatives such as:
Compared to these compounds, 1H-Pyrazole-3,4-dicarboxylic Acid, 1-(2-methylphenyl)-5-phenyl-, Ethyl Methyl Ester is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
96722-81-5 |
|---|---|
分子式 |
C21H20N2O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
4-O-ethyl 3-O-methyl 1-(2-methylphenyl)-5-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H20N2O4/c1-4-27-20(24)17-18(21(25)26-3)22-23(16-13-9-8-10-14(16)2)19(17)15-11-6-5-7-12-15/h5-13H,4H2,1-3H3 |
InChIキー |
HUTNOAJZARGOMC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OC)C2=CC=CC=C2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


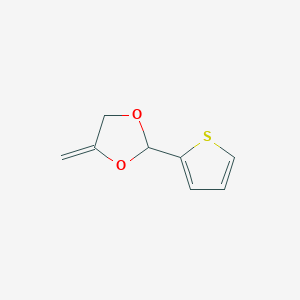
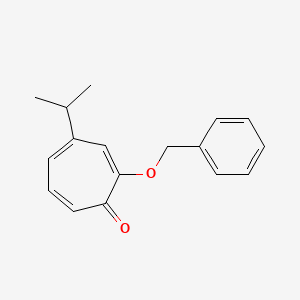
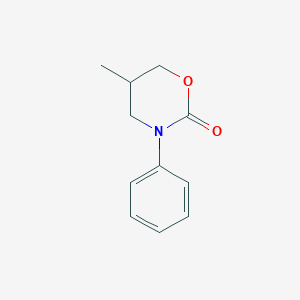

![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
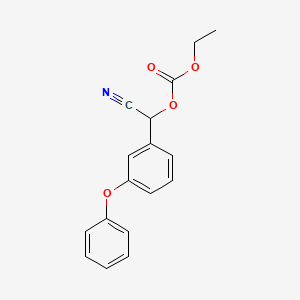
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
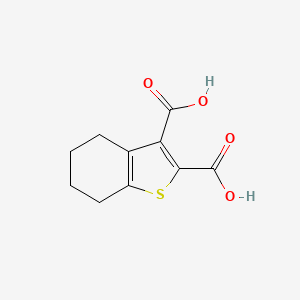
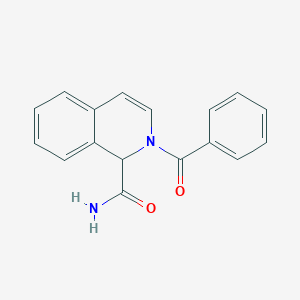
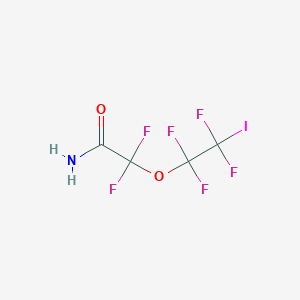
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
